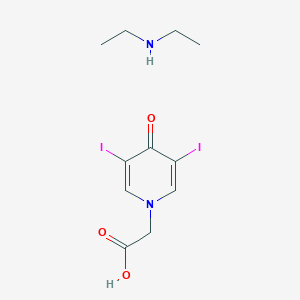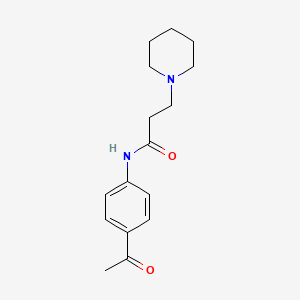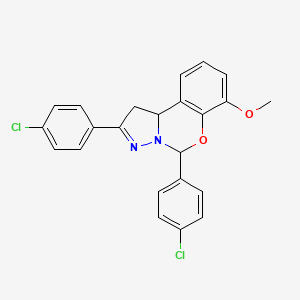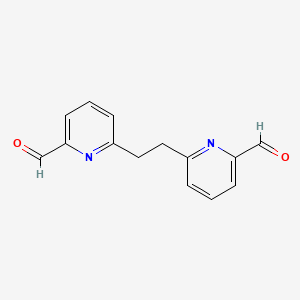
diethylamine 2-(3,5-diiodo-4-oxopyridin-1(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-diethylamine (1:1)” is a complex organic molecule that combines a pyridinyl acetic acid derivative with N,N-diethylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid typically involves the iodination of a pyridinyl acetic acid precursor. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent. The resulting diiodo compound is then reacted with N,N-diethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination reactions followed by amine coupling. The process would need to be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of higher oxidation state products.
Reduction: Reduction reactions may convert the diiodo groups to other functional groups such as hydrogen or hydroxyl groups.
Substitution: The diiodo groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinyl acetic acid derivative with higher oxidation states, while substitution could introduce new functional groups in place of the diiodo groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of iodine atoms can also make it useful in radiolabeling studies.
Medicine
Medicinally, compounds containing pyridinyl acetic acid derivatives are often investigated for their anti-inflammatory, antimicrobial, or anticancer properties. The specific compound could be studied for similar therapeutic applications.
Industry
In industry, this compound might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid: The parent compound without the N,N-diethylamine component.
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-dimethylamine: A similar compound with a different amine.
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-diisopropylamine: Another similar compound with a bulkier amine.
Uniqueness
The uniqueness of the compound lies in its specific combination of a pyridinyl acetic acid derivative with N,N-diethylamine. This combination may impart unique chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C11H16I2N2O3 |
|---|---|
Poids moléculaire |
478.07 g/mol |
Nom IUPAC |
2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C7H5I2NO3.C4H11N/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;1-3-5-4-2/h1-2H,3H2,(H,11,12);5H,3-4H2,1-2H3 |
Clé InChI |
DRVHVNABOVQEND-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.C1=C(C(=O)C(=CN1CC(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)





![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)

![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
